Sodium malate

Food Science pH Control Buffering Capacity

Formulators substituting citrates for malates risk pH drift & off-target sensory profiles. Sodium malate provides the precise solution: • pKa ~3.4 buffers pH 3.2-3.6 for stable high-methoxyl pectin gels, preventing syneresis over 12-24 months. • Thermal stability >121°C prevents pH drift during sterilization, ensuring C. botulinum control & emulsion integrity. • 'Soft acid' temporal curve extends fruit flavor perception; avoids the sharp 'citric spike' of sodium citrate. ≥98% purity, white crystalline powder, freely soluble in water. For gummy vitamins, energy drinks, fruit jams & retorted sauces.

Molecular Formula C4H4Na2O5
Molecular Weight 178.05 g/mol
CAS No. 63474-37-3
Cat. No. B7821982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium malate
CAS63474-37-3
Molecular FormulaC4H4Na2O5
Molecular Weight178.05 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
InChIKeyWPUMTJGUQUYPIV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Malate: Chemical Class & Specifications


Sodium malate (CAS 63474-37-3), the disodium salt of malic acid, is a white, crystalline powder with the molecular formula C4H4Na2O5 [1]. As a food additive, it is designated E350 and is classified as an acidity regulator and flavoring agent [2]. It is also recognized as a metabolic intermediate in the citric acid cycle, making it relevant for nutritional and biochemical research applications [1]. The compound is available in various hydrate forms (e.g., monohydrate, hemihydrate, trihydrate) [3], and its purity for food-grade applications is typically specified at ≥98% . Its solubility in water and stability under various conditions are key drivers for its utility across food, pharmaceutical, and cosmetic sectors .

Buffering pH ~3.4 Supports high-methoxyl pectin gelation in fruit-based systems
Freely water-soluble Compatible with liquid formulations and clear beverage applications
Metabolic intermediate Relevant for citric acid cycle research and nutritional studies

Sodium Malate Substitution Risks


While sodium malate belongs to the broader class of malic acid salts and competes with citrates for applications, it cannot be simply interchanged with close analogs like potassium malate, calcium malate, or sodium citrate without risking formulation failure. The specific cation (Na⁺ vs. K⁺ vs. Ca²⁺) drastically alters properties such as solubility [1], taste profile [2], and buffering pKa [3]. For instance, sodium malate's buffering is optimized for a pH range (~3.4) that is distinct from sodium citrate (pKa ~3.13) [3]. Furthermore, the unique sensory 'soft acid' curve of sodium malate is not replicated by the 'citric spike' of sodium citrate, leading to a demonstrably different consumer perception of flavor and juiciness [2]. Substitution can therefore lead to off-target pH, texture instability, and a negative sensory impact, underscoring the need for evidence-based selection.

Cation mismatch Replacing sodium malate with potassium or calcium malate alters solubility, taste, and bioaccessibility. Sodium salt is freely soluble; calcium salt has low solubility.
pH control shift Using sodium citrate instead of malate may shift buffering away from the pKa ~3.4 range critical for high-methoxyl pectin gelation.
Sensory profile mismatch The reported slow-onset, persistent sourness of malate may not transfer to citrate, which typically delivers a rapid, short-lived sour spike.

Sodium Malate Comparative Evidence


pKa and Buffering: Malate vs. Citrate

Sodium malate buffers most effectively around pH 3.4, aligning with the optimal range for high-methoxyl pectin gelation and food safety [1]. In contrast, sodium citrate, which relies on citric acid (pKa 3.13), is less effective in this critical zone [1]. This is a class-level inference based on the known pKa values of the parent acids and the principle that buffer capacity is maximal near the pKa.

Buffering pKa
Class-level
Sodium malate ~3.40
Sodium citrate ~3.13
Reported to align with high-methoxyl pectin pH range
Class-level pKa inference; pKa difference 0.27
Food Science pH Control Buffering Capacity

Thermal Stability in Retort Processing

Sodium malate remains chemically stable at temperatures exceeding 121°C, the standard for commercial sterilization (retorting) [1]. This prevents the 'pH drift' that can occur with more volatile acid salts (e.g., acetates) or those that participate in unwanted side reactions at high heat (e.g., citrates in some matrices) [1]. This is a class-level inference comparing the known thermal degradation and reactivity profiles of different organic acid salts.

Thermal stability
Class-level
Sodium malate >121°C
Acetate / citrate salts pH drift risk
Reported thermal resistance may reduce pH drift during retorting
Class-level inference; performance metric is pH stability
Food Safety Thermal Processing Buffering

Sensory Profile: Malate vs. Citrate

Sodium malate exhibits a 'soft acid' temporal profile with a slower onset and longer persistence of sourness [1]. In contrast, sodium citrate delivers a rapid, aggressive burst of sourness that peaks and vanishes quickly (the 'citric spike') [1]. This is a direct qualitative head-to-head comparison from a sensory analysis context.

Sourness profile
Head-to-head
Sodium malate Slow onset, persistent
Sodium citrate Rapid onset, short
Reported temporal profile may extend non-citrus fruit flavor perception
Sensory panel evaluation; qualitative difference
Sensory Science Flavor Technology Consumer Perception

Sodium vs. Potassium Malate Properties

While both are malate salts, sodium malate (E350) and potassium malate (E351) have distinct functional roles [1]. Potassium malate is noted for its flavor-enhancing effect and ability to reduce sweetener use [1]. This is a class-level inference, as the specific applications and effects are driven by the different cations (Na⁺ vs. K⁺).

Primary function
Class-level
Sodium malate Acidity regulator
Potassium malate Flavor enhancer
Cation drives application: sodium salt supports broad acidity regulation
Class-level inference; E350 vs E351 regulatory classification
Food Additives Functional Properties Formulation Science

Solubility: Sodium vs. Calcium Malate

Sodium malate is freely soluble in water, whereas calcium malate is known for its high elemental calcium content and is used primarily for mineral supplementation [1]. This is a class-level inference based on the well-known solubility properties of sodium vs. calcium salts of organic acids.

Aqueous solubility
Class-level
Sodium malate Freely soluble
Calcium malate Low solubility
Solubility dictates formulation format; sodium salt fits liquid systems
Class-level inference; important for clear beverages
Pharmaceutical Formulation Chemical Engineering Nutritional Science

Sodium Malate Application Scenarios


Fruit Jams, Jellies, and Fillings

Sodium malate is the superior choice for high-value fruit products where texture and authentic flavor are paramount. Its pKa of ~3.4 provides optimal buffering in the 3.2-3.6 pH range, which is critical for achieving a stable gel with high-methoxyl pectin and preventing syneresis over a 12-24 month shelf life [1]. This specific pH control is less effective with sodium citrate (pKa 3.13) [1].

Shelf-Stable Sauces and Condiments

For products undergoing retorting or hot-filling (e.g., pasta sauces, ready meals), sodium malate's thermal stability (>121°C) is a key differentiator [2]. It prevents pH drift during sterilization, ensuring both food safety (by maintaining a hostile environment for C. botulinum) and quality (by preventing emulsion breakdown and textural changes) [2]. This makes it a more reliable buffer than citrates or acetates in high-heat applications [2].

Non-Citrus Beverages and Confectionery

Sodium malate should be prioritized over sodium citrate when developing products with delicate, non-citrus flavor profiles [3]. Its 'soft acid' temporal curve provides a smoother, longer-lasting sourness that complements and extends the perception of these fruit flavors, whereas the sharp 'citric spike' of sodium citrate can create a sensory disconnect and a flat, sweet aftertaste [3].

Functional Foods and Nutraceuticals

In gummy vitamins, energy drinks, and other fortified products, sodium malate's sensory profile offers a functional advantage [3]. Its lingering acidity helps to more effectively mask the bitterness of botanicals, caffeine, and minerals compared to the fleeting sourness of citrate, improving palatability and consumer compliance [3]. Additionally, its role as a metabolic intermediate in the citric acid cycle supports its use in nutritional research [4].

Application
Selection Property
Validation Focus
High-methoxyl pectin fruit products
Buffering near pH 3.4
Gel strength and syneresis over shelf life
Retort-processed sauces
Reported thermal stability >121°C
pH drift control and emulsion stability
Non-citrus beverages & confections
Slow-onset sourness profile
Flavor extension and bitterness masking
Functional foods & nutraceuticals
Sustained acidity / metabolic intermediate
Palatability and citric acid cycle research relevance
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